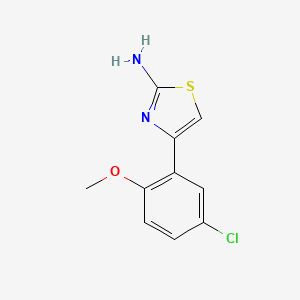

4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine

Overview

Description

The compound “4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine” is a chemical compound. However, there is limited information available about this specific compound12.

Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine”. However, methods for the synthesis of similar piperazine derivatives have been published, which include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis3.Molecular Structure Analysis

The molecular structure of “4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine” is not readily available. However, a related compound “4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid” has a molecular formula of C11H11ClO4 and a molecular weight of 242.664.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine”. However, a related compound “4-(5-Chloro-2-methoxyphenyl)-2-methylthiazole” has been mentioned in the context of early discovery research5.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine” are not readily available. However, a related compound “5-Chloro-2-methoxyphenylboronic acid” has a molecular weight of 186.40 and a melting point of 134-141 °C (lit.)8.Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Research involving molecular docking and quantum chemical calculations has utilized derivatives of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine. Studies have explored the molecular structure, spectroscopic data, and the biological effects predicted by molecular docking results, highlighting the compound's potential in drug design and biological applications (Viji et al., 2020).

Antimicrobial Activity

Compounds synthesized from 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine have been screened for antimicrobial activity. These studies have provided insights into the antimicrobial potential of the compound's derivatives against various pathogens, indicating their significance in developing new antimicrobial agents (Badiger et al., 2013).

Photodynamic Therapy and Fluorescence Studies

The compound and its derivatives have been investigated for their photophysical and photochemical properties, especially in the context of photodynamic therapy (PDT) for cancer treatment. Studies have shown that certain derivatives exhibit high singlet oxygen quantum yield, making them promising candidates for PDT applications (Pişkin et al., 2020).

Anticancer and HIV Research

Research into the pharmacological evaluation of pyrazolines and thiazolidin-4-one derivatives related to 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine has indicated potential anticancer and anti-HIV properties. These studies have laid the groundwork for further exploration of the compound's utility in treating various diseases (Patel et al., 2013).

Corrosion Inhibition

Derivatives of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine have been examined for their efficacy as corrosion inhibitors. The findings suggest their utility in protecting metals against corrosion, highlighting the compound's importance in industrial applications (Saraswat & Yadav, 2020).

Safety And Hazards

The safety and hazards of “4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine” are not readily available. However, a related compound “5-Chloro-2-methoxyphenylboronic acid” is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation9.

Future Directions

There is no specific information available on the future directions of “4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine”. However, compounds with similar structures are often used in the synthesis of pharmaceuticals and could potentially have biological activity67. Therefore, future research could focus on exploring the potential biological activities of this compound and its derivatives.

properties

IUPAC Name |

4-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c1-14-9-3-2-6(11)4-7(9)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQWSHSVUYUBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366290 | |

| Record name | 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803861 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine | |

CAS RN |

303019-72-9 | |

| Record name | 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

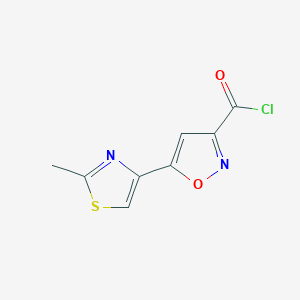

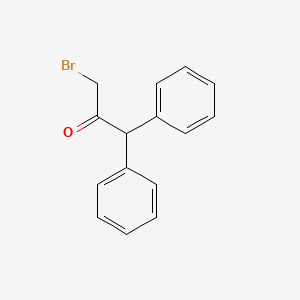

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole](/img/structure/B1597169.png)